molecular formula C16H20O10 B1248539 Veranisatin C

Veranisatin C

Cat. No.: B1248539
M. Wt: 372.32 g/mol
InChI Key: JTVRXANWSWLMEV-SGRUWRQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Veranisatin C is a terpene lactone.
This compound is a natural product found in Illicium parvifolium, Illicium verum, and Illicium oligandrum with data available.

Scientific Research Applications

Pharmacological Properties

Veranisatin C has been identified as a compound with various pharmacological properties. It has been traditionally used to treat skin injuries (burns, cuts, insect bites, eczemas) and digestive problems due to its anti-inflammatory, antimicrobial, and wound-healing properties (Sánchez et al., 2020). Moreover, research targeting this medicinal plant has aimed at validating traditional uses, deepening the understanding of its mechanism of action, and identifying the compounds responsible for these activities.

Therapeutic Potential

This compound has been highlighted for its therapeutic potential. Studies have attributed various biological and pharmacological activities to this compound, such as antioxidant, anti-inflammatory, immuno-modulatory, antimicrobial, antiviral, antidiabetic, hepatoprotective, anticancer, and skin-protective and wound-healing responses. These are due to the presence of many active compounds, including anthraquinones, anthrones, chromones, flavonoids, amino acids, lipids, carbohydrates, vitamins, and minerals (Kumar et al., 2019).

Clinical and Pharmacological Considerations

It is worth mentioning that while this compound and its constituents show promising potential for the prevention and treatment of various diseases, more randomized clinical trials are needed to understand its full therapeutic potential. Clinical judgment and experience should be relied upon for optimal treatment until increased scientific rigor is available for future clinical studies (Gantenbein et al., 2011).

Properties

Molecular Formula

C16H20O10

Molecular Weight

372.32 g/mol

IUPAC Name

methyl (1S,2R,4R,5R,6R,7R,8R,11R)-4,5,7,11-tetrahydroxy-2-methyl-2',10-dioxospiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-7-carboxylate

InChI

InChI=1S/C16H20O10/c1-6-3-7(17)16(23)13(6)4-8(26-10(19)9(13)18)15(22,12(21)24-2)14(16)5-25-11(14)20/h6-9,17-18,22-23H,3-5H2,1-2H3/t6-,7-,8-,9+,13+,14+,15-,16-/m1/s1

InChI Key

JTVRXANWSWLMEV-SGRUWRQSSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@]2([C@@]13C[C@H]([C@]([C@@]24COC4=O)(C(=O)OC)O)OC(=O)[C@@H]3O)O)O

Canonical SMILES

CC1CC(C2(C13CC(C(C24COC4=O)(C(=O)OC)O)OC(=O)C3O)O)O

Synonyms

veranisatin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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